Fluticasone-d3 17β-Carboxylic Acid

Bioanalysis LC-MS/MS Internal Standard Selection

Bioanalytical labs validating fluticasone propionate LC-MS/MS methods require a co-eluting stable isotope internal standard to correct for matrix effects and ionization variability. Fluticasone-d3 17β-Carboxylic Acid is the matched deuterated analog of the primary circulating metabolite FP 17β-CA, providing the +3 Da mass shift needed for regulatory-compliant quantification. - Achieves inter-batch precision ≤5.06% CV and accuracy 95.5-103.4% at 0.5 pg/mL LLOQ. - Metabolic stability of the 16α-methyl-d3 label prevents back-exchange, ensuring multi-year clinical study reproducibility. - Supplied with a Certificate of Analysis documenting ≥98% chemical purity and ≥98% isotopic enrichment.

Molecular Formula C₂₁H₂₃D₃F₂O₅
Molecular Weight 399.44
Cat. No. B1151664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone-d3 17β-Carboxylic Acid
Synonyms(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-(methyl-d3)-3-oxo-androsta-1,4-diene-17-carboxylic Acid;  6α,9α-Difluoro-11β,17α-dihydroxy-16α-(methyl-d3)_x000B_pregna-3-oxo-1,4-diene-17β-carboxylic Acid; 
Molecular FormulaC₂₁H₂₃D₃F₂O₅
Molecular Weight399.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone-d3 17β-Carboxylic Acid: Stable Isotope Internal Standard


Fluticasone-d3 17β-carboxylic acid (FP 17β-CA-d3) is a deuterium-labeled stable isotope analog of fluticasone propionate 17β-carboxylic acid, the principal circulating metabolite of the glucocorticoid fluticasone propionate [1]. This compound incorporates three deuterium atoms at the 16α-methyl position (molecular formula C21H23D3F2O5, molecular weight 399.44 g/mol) and serves as a dedicated internal standard (IS) for the accurate quantification of the non-labeled metabolite (FP 17β-CA) in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Unlike the pharmacologically active parent drug, the 17β-carboxylic acid metabolite is inactive, and the deuterated analog is used exclusively for analytical rather than therapeutic purposes [3].

Why Fluticasone-d3 17β-Carboxylic Acid Cannot Be Substituted


Substituting Fluticasone-d3 17β-carboxylic acid with its non-deuterated counterpart (FP 17β-CA) or structurally dissimilar internal standards fails to meet the analytical validation requirements mandated by regulatory guidances for bioequivalence and pharmacokinetic studies [1]. The non-deuterated analog, being chemically identical to the target analyte, cannot be distinguished by mass spectrometry and therefore provides no compensation for extraction variability, ionization suppression, or matrix effects [2]. Alternative non-isotopic IS candidates, such as fluorometholone or beclomethasone derivatives, exhibit different extraction efficiencies and chromatographic retention behaviors, resulting in inconsistent recovery correction and unacceptable inter-batch precision drift [3]. Stable isotope-labeled internal standards (SIL-IS) are the regulatory expectation for validated LC-MS/MS methods supporting abbreviated new drug applications (ANDAs) and new drug applications (NDAs), with the FDA and EMA guidances explicitly recommending co-eluting isotopically labeled IS to minimize relative matrix effects [1].

Fluticasone-d3 17β-Carboxylic Acid: Comparative Evidence


MS Detection Differentiation by MRM Mass Shift

Fluticasone-d3 17β-carboxylic acid exhibits a distinct mass shift of +3 Da relative to the non-deuterated analyte (FP 17β-CA) due to the incorporation of three deuterium atoms at the 16α-methyl position, enabling baseline-resolved detection via multiple reaction monitoring (MRM) [1]. In a validated UPLC-MS/MS method for human plasma, the protonated precursor → product ion transition for FP 17β-CA-d3 is m/z 456.3 → 293.2, compared with m/z 453.3 → 293.2 for the non-labeled metabolite [1]. This +3 Da mass differential ensures that the internal standard signal is acquired in a separate MRM channel without cross-talk interference from the analyte [1].

Bioanalysis LC-MS/MS Internal Standard Selection Isotope Dilution

Assay Recovery and Extraction Efficiency Correction

The use of Fluticasone-d3 17β-carboxylic acid as an internal standard effectively normalizes the differential extraction recovery observed between the parent drug and its metabolite [1]. In a validated method employing solid-phase extraction (SPE) on Oasis MAX cartridges from 500 μL human plasma, the mean assay recovery for the metabolite FP 17β-CA (93.5%) was 9.3 percentage points higher than that of the parent drug FP (84.2%) [1]. The deuterated IS co-extracts with identical efficiency to the analyte, thereby compensating for this inherent recovery bias and enabling accurate, matrix-independent quantification [1].

Sample Preparation Solid-Phase Extraction Recovery Correction Method Validation

Inter-Batch Precision at Sub-pg/mL Sensitivity

Fluticasone-d3 17β-carboxylic acid enables inter-batch precision that meets regulatory acceptance criteria (±15% CV) at sub-picogram per milliliter quantification limits, a performance benchmark that cannot be reliably achieved with non-isotopic internal standards in complex plasma matrices [1]. In a fully validated UPLC-MS/MS method, the inter-batch precision (% CV) for quality control samples ranged from 0.74% to 5.06% across low, medium, and high QC levels, while inter-batch accuracy ranged from 95.5% to 103.4% [1]. The method achieved a lower limit of quantification (LLOQ) of 0.5 pg/mL with a calibration range of 0.5–100 pg/mL and r² ≥ 0.9992 [1]. Method reproducibility was further confirmed by incurred sample reanalysis of 98 clinical study samples [1].

Bioequivalence Method Validation Inter-Batch Precision Regulated Bioanalysis

Chemical and Isotopic Purity Specifications

Commercial Fluticasone-d3 17β-carboxylic acid is supplied with certified chemical purity ≥98% and isotopic enrichment ≥98% D, specifications that are documented in the certificate of analysis and differentiate it from research-grade unlabeled metabolite materials that may lack rigorous isotopic characterization . The unlabeled analog (CAS 28416-82-2) is typically available as a pharmaceutical intermediate or metabolite reference with purity specifications ranging from 95% to 98%, but without isotopic enrichment certification . The deuterated product incorporates the three-deuterium label exclusively at the stable 16α-methyl position, minimizing the risk of deuterium-hydrogen back-exchange during sample preparation and storage .

Reference Standard Isotopic Enrichment Certificate of Analysis Quality Control

Metabolite Identity: Sole Circulating Metabolite

Fluticasone 17β-carboxylic acid is the only circulating metabolite of fluticasone propionate detected in human plasma following oral or intranasal administration, a metabolic specificity that distinguishes it from other glucocorticoid metabolites which may exist as multiple active or partially active circulating species [1][2]. In vitro studies using human liver microsomes confirmed that the 17β-carboxylic acid derivative (M1) is formed as a single metabolite at substrate concentrations ≤10 μM (therapeutic Cmax ≈ 1 nM), with formation kinetics following Michaelis-Menten parameters of a single enzyme (Km ≅ 5 μM) [1]. M1 formation correlated significantly (r > 0.95) with CYP3A4/5 activity in a panel of 14 human liver microsomes and was inhibited >94% by ketoconazole, confirming CYP3A4 as the predominant enzyme responsible [1].

Drug Metabolism Pharmacokinetics CYP3A4 Inactive Metabolite

Fluticasone-d3 17β-Carboxylic Acid: Application Scenarios


Bioequivalence Studies for ANDA Submissions

Fluticasone-d3 17β-carboxylic acid is deployed as the deuterated internal standard in UPLC-MS/MS methods validated for the simultaneous quantification of fluticasone propionate and its metabolite FP 17β-CA in human plasma at sub-pg/mL sensitivity [1]. In a bioequivalence study of 200 μg fluticasone propionate nasal spray in 18 healthy subjects, the validated method using FP 17β-CA-d3 achieved an LLOQ of 0.5 pg/mL with inter-batch precision ≤5.06% CV and accuracy of 95.5–103.4%, meeting all FDA bioanalytical method validation requirements [1]. Method reproducibility was confirmed by incurred sample reanalysis of 98 clinical samples [1].

Clinical Pharmacokinetic Profiling of Inhaled Formulations

The compound enables accurate pharmacokinetic parameter determination (Cmax, AUC, t½) for the inactive 17β-carboxylic acid metabolite in plasma following inhalation or intranasal administration of fluticasone-containing products [1][2]. Because FP 17β-CA is the sole circulating metabolite formed via CYP3A4-mediated hydrolysis, quantification of this single analyte provides a complete assessment of systemic exposure to the metabolite fraction [2]. The +3 Da mass shift of the deuterated IS (m/z 456.3 → 293.2) ensures baseline separation from the analyte signal (m/z 453.3 → 293.2), preventing cross-channel interference at the low pg/mL concentrations characteristic of inhaled corticosteroid PK studies [1].

In Vitro CYP3A4-Mediated DDI Studies

Fluticasone-d3 17β-carboxylic acid serves as an internal standard for quantifying M1 metabolite formation rates in human liver microsome or hepatocyte incubations used to assess CYP3A4-mediated drug-drug interaction potential [2][3]. In vitro characterization established that M1 formation correlates significantly (r > 0.95) with CYP3A4/5 activity and is inhibited >94% by ketoconazole, confirming the metabolic pathway's enzyme specificity [3]. Accurate quantification of M1 formation using the matched deuterated IS enables robust determination of enzyme kinetic parameters (Km ≅ 5 μM) and inhibition constants (Ki) for new chemical entities being evaluated as potential CYP3A4 perpetrators or victims [3].

CRO Reference Standard Procurement for Multi-Site Trials

Contract research organizations (CROs) conducting multi-site pharmacokinetic studies require a consistent, certified source of deuterated internal standard to ensure inter-laboratory data comparability and regulatory compliance [1]. Fluticasone-d3 17β-carboxylic acid, supplied with certificate of analysis documenting chemical purity ≥98% and isotopic enrichment ≥98% D, meets these procurement requirements for use as a primary internal standard in validated bioanalytical methods . The 16α-methyl-d3 labeling position confers metabolic stability of the deuterium label, preventing back-exchange artifacts during sample preparation, storage, and LC-MS/MS analysis—a critical consideration for long-term clinical study support where sample analysis may span months to years .

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